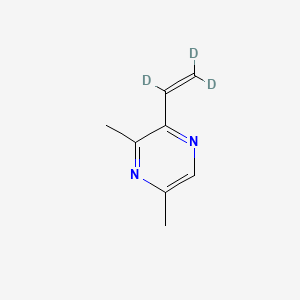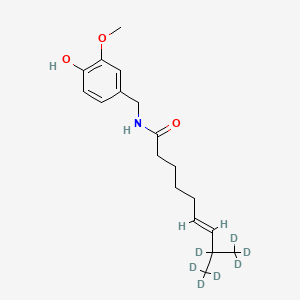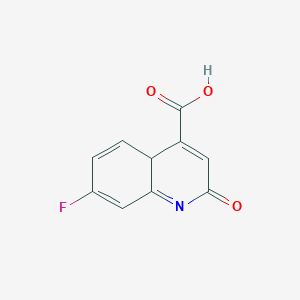![molecular formula C126H180N12O66S6 B12363786 6Lac[6]Met](/img/structure/B12363786.png)
6Lac[6]Met
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6Lac6Met is a compound known for its role as a galectin 4 inhibitor. Galectins are a family of proteins that bind to specific sugar molecules and play a crucial role in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and immune responses. 6Lac6Met has an IC50 value of 5 μM, indicating its potency in inhibiting galectin 4 .
Vorbereitungsmethoden
The synthesis of 6Lac6Met involves the use of thiourea-linked galactose/lactose moieties. The synthetic route typically includes the formation of calix[n]arene-based glycoclusters, which are then linked to galactose or lactose moieties through thiourea bonds . The reaction conditions for this synthesis are carefully controlled to ensure the formation of the desired product with high purity.
For industrial production, the compound is synthesized in bulk quantities under stringent conditions to maintain its efficacy and purity. The storage conditions for 6Lac6Met include keeping the powder at -20°C for up to three years and in solvent at -80°C for up to one year .
Analyse Chemischer Reaktionen
6Lac6Met undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6Lac6Met may result in the formation of oxidized derivatives with altered biological activity .
Wissenschaftliche Forschungsanwendungen
6Lac6Met has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the interactions between galectins and their ligands, providing insights into the molecular mechanisms of these interactions.
Biology: The compound is used to investigate the role of galectin 4 in various biological processes, including cell adhesion, migration, and immune responses.
Medicine: 6LacMet is being explored for its potential therapeutic applications in diseases where galectin 4 plays a critical role, such as cancer and inflammatory diseases.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting galectin 4
Wirkmechanismus
6Lac6Met exerts its effects by inhibiting the activity of galectin 4. Galectin 4 binds to specific sugar molecules on the surface of cells, mediating various cellular processes. By inhibiting galectin 4, 6Lac6Met disrupts these interactions, leading to altered cell behavior. The molecular targets of 6Lac6Met include the carbohydrate recognition domains of galectin 4, which are essential for its binding to sugar molecules .
Vergleich Mit ähnlichen Verbindungen
6Lac6Met is unique among galectin inhibitors due to its specific inhibition of galectin 4. Similar compounds include:
Galectin 1 inhibitors: These compounds inhibit galectin 1, another member of the galectin family, and are used to study its role in various biological processes.
Galectin 3 inhibitors: These compounds target galectin 3 and are being explored for their therapeutic potential in cancer and fibrosis.
Galectin 8 inhibitors: These compounds inhibit galectin 8 and are used to investigate its role in immune responses and cell adhesion.
6Lac6Met stands out due to its specificity for galectin 4, making it a valuable tool for studying the unique functions of this protein.
Eigenschaften
Molekularformel |
C126H180N12O66S6 |
|---|---|
Molekulargewicht |
3111.2 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-[11,17,23,29,35-pentakis[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]carbamothioylamino]-37,38,39,40,41,42-hexamethoxy-5-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]thiourea |
InChI |
InChI=1S/C126H180N12O66S6/c1-181-97-37-7-39-15-50(128-122(206)134-110-86(170)80(164)104(62(32-146)188-110)200-116-92(176)74(158)68(152)56(26-140)194-116)17-41(98(39)182-2)9-43-19-52(130-124(208)136-112-88(172)82(166)106(64(34-148)190-112)202-118-94(178)76(160)70(154)58(28-142)196-118)21-45(100(43)184-4)11-47-23-54(132-126(210)138-114-90(174)84(168)108(66(36-150)192-114)204-120-96(180)78(162)72(156)60(30-144)198-120)24-48(102(47)186-6)12-46-22-53(131-125(209)137-113-89(173)83(167)107(65(35-149)191-113)203-119-95(179)77(161)71(155)59(29-143)197-119)20-44(101(46)185-5)10-42-18-51(129-123(207)135-111-87(171)81(165)105(63(33-147)189-111)201-117-93(177)75(159)69(153)57(27-141)195-117)16-40(99(42)183-3)8-38(97)14-49(13-37)127-121(205)133-109-85(169)79(163)103(61(31-145)187-109)199-115-91(175)73(157)67(151)55(25-139)193-115/h13-24,55-96,103-120,139-180H,7-12,25-36H2,1-6H3,(H2,127,133,205)(H2,128,134,206)(H2,129,135,207)(H2,130,136,208)(H2,131,137,209)(H2,132,138,210)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115+,116+,117+,118+,119+,120+/m1/s1 |
InChI-Schlüssel |
QHYKXGYZLJEAIM-LQAJFFBLSA-N |
Isomerische SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)NC(=S)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O)CC8=C(C(=CC(=C8)NC(=S)N[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)CC3=C(C(=CC(=C3)NC(=S)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)CC1=CC(=C2)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC)OC)OC)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Kanonische SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)NC(=S)NC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)CC8=C(C(=CC(=C8)NC(=S)NC9C(C(C(C(O9)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)CC3=C(C(=CC(=C3)NC(=S)NC3C(C(C(C(O3)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)CC1=CC(=C2)NC(=S)NC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC)OC)OC)NC(=S)NC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC(=S)NC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


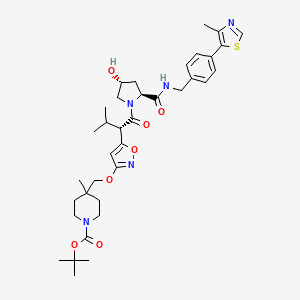
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
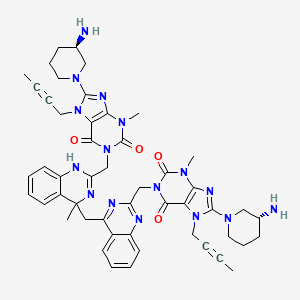
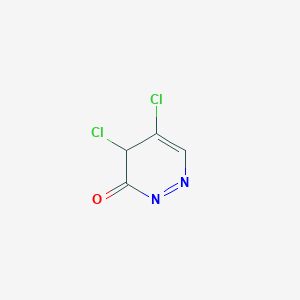
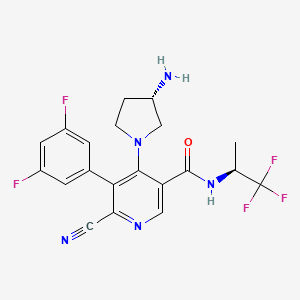


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)

